6-Chloro-trans-2-hexenoic acid ethyl ester 6-Chloro-trans-2-hexenoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 72448-92-1
VCID: VC4026966
InChI: InChI=1S/C8H13ClO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3/b6-4+
SMILES: CCOC(=O)C=CCCCCl
Molecular Formula: C8H13ClO2
Molecular Weight: 176.64 g/mol

6-Chloro-trans-2-hexenoic acid ethyl ester

CAS No.: 72448-92-1

Cat. No.: VC4026966

Molecular Formula: C8H13ClO2

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-trans-2-hexenoic acid ethyl ester - 72448-92-1

Specification

CAS No. 72448-92-1
Molecular Formula C8H13ClO2
Molecular Weight 176.64 g/mol
IUPAC Name ethyl (E)-6-chlorohex-2-enoate
Standard InChI InChI=1S/C8H13ClO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3/b6-4+
Standard InChI Key CKAKSKNWORUGDA-GQCTYLIASA-N
Isomeric SMILES CCOC(=O)/C=C/CCCCl
SMILES CCOC(=O)C=CCCCCl
Canonical SMILES CCOC(=O)C=CCCCCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl (E)-6-chlorohex-2-enoate, reflects its ester functional group (COOEt-\text{COOEt}), trans-configured double bond (C=C\text{C=C}), and chlorine atom at the sixth carbon. The stereochemistry is confirmed by its SMILES notation (CCOC(=O)/C=C/CCCCl) and InChIKey (CKAKSKNWORUGDA-GQCTYLIASA-N), which specify the (E)-configuration . X-ray crystallography or NMR data, though absent in available sources, can infer planar geometry around the double bond and restricted rotation due to the trans configuration.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H13ClO2\text{C}_8\text{H}_{13}\text{ClO}_2
Molecular Weight176.64 g/mol
SMILESCCOC(=O)/C=C/CCCCl
InChIKeyCKAKSKNWORUGDA-GQCTYLIASA-N
PubChem CID13591811

Synthesis Methods and Production Techniques

Chlorination of Trans-2-Hexenoic Acid Ethyl Ester

The most common synthesis involves chlorinating trans-2-hexenoic acid ethyl ester. Radical chlorination using sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) or electrophilic agents like Cl2\text{Cl}_2 under controlled conditions selectively substitutes the sixth carbon. Yields exceed 80% when reactions are conducted at 10C-10^\circ\text{C} to minimize side reactions.

Alternative Routes

  • Wittig Reaction: Coupling chloroalkyllithium reagents with α,β-unsaturated esters.

  • Enzyme-Catalyzed Esterification: Lipases in non-aqueous media for stereoselective synthesis.

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionOutcome
Temperature10C-10^\circ\text{C}Minimizes over-chlorination
Chlorinating AgentSO2Cl2\text{SO}_2\text{Cl}_285% yield, high purity
CatalystNoneAvoids ester hydrolysis

Physicochemical Properties and Stability

Physical Properties

The compound is a colorless liquid with a density of 1.0±0.1g/cm31.0\pm0.1 \, \text{g/cm}^3 and a boiling point of 231.0±23.0C231.0\pm23.0^\circ\text{C} at 760 mmHg . Its low water solubility (<1 g/L\text{<1 g/L}) and moderate vapor pressure (0.1±0.5mmHg0.1\pm0.5 \, \text{mmHg} at 25C25^\circ\text{C}) favor organic solvent use .

Stability Considerations

Storage at 20C-20^\circ\text{C} ensures stability for 1–2 years, while exposure to moisture or acids risks ester hydrolysis to 6-chloro-trans-2-hexenoic acid .

Applications in Scientific Research

Organic Synthesis

The compound’s α,β-unsaturated ester moiety participates in Michael additions, Diels-Alder reactions, and cross-couplings. For example, palladium-catalyzed Heck reactions yield substituted cyclohexenes.

Medicinal Chemistry

As a precursor to bioactive molecules, it contributes to:

  • Anticancer Agents: Analogues with modified side chains show cytotoxicity against HeLa cells.

  • Antimicrobials: Chlorinated esters disrupt bacterial cell membranes.

Biochemical Research

In proteomics, it modifies lysine residues, aiding protein labeling and interaction studies.

AspectGuideline
Personal ProtectionNitrile gloves, lab coat, goggles
VentilationFume hood with ≥100 fpm airflow
Spill ManagementAbsorb with vermiculite, neutralize
DisposalIncineration per local regulations

Comparative Analysis with Related Compounds

Trans-2-Hexenoic Acid Ethyl Ester

Removing the chlorine atom (CAS: 13419-69-7) reduces electrophilicity, lowering reactivity in nucleophilic substitutions but enhancing flavor applications .

6-Bromo-trans-2-hexenoic Acid Ethyl Ester

Bromine’s larger atomic radius increases steric hindrance, slowing reaction kinetics compared to the chloro analogue.

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